Glu-Ile-Leu-Asp-Val

Vue d'ensemble

Description

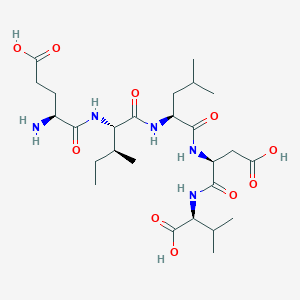

“Glu-Ile-Leu-Asp-Val” is a peptide sequence composed of five amino acids: Glutamic acid (Glu), Isoleucine (Ile), Leucine (Leu), Aspartic acid (Asp), and Valine (Val) . These amino acids have various properties. For instance, Glu and Asp are negatively charged, Ile and Leu are hydrophobic, and Val is small and aliphatic . This peptide is used for cellular and molecular biology applications .

Synthesis Analysis

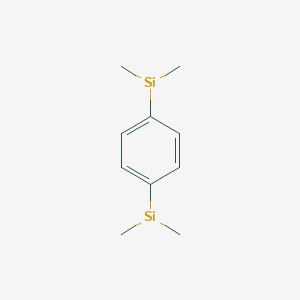

The synthesis of peptides like “Glu-Ile-Leu-Asp-Val” often involves the use of a benzene core unit featuring two halide leaving groups of differentiated reactivity in the Pd-catalyzed cross-coupling used for teraryl assembly .

Molecular Structure Analysis

The molecular structure of “Glu-Ile-Leu-Asp-Val” can be analyzed using tools like PepDraw , which draws peptide primary structure and calculates theoretical peptide properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Glu-Ile-Leu-Asp-Val” can be analyzed using tools like PepDraw , which provides information on properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity.

Applications De Recherche Scientifique

Real-time detection of amino acids and peptides

- Summary of Application : This research focuses on the real-time detection of amino acids and pathologically relevant peptides using a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore . This method is crucial for many biological applications, including the study of post-translational modifications (PTMs), unnatural amino acids, and synthetic peptides .

- Methods of Application : The researchers used a machine-learning algorithm combined with the MspA nanopore for the identification of all 20 proteinogenic amino acids . The system was also used for real-time analyses of two representative PTMs, one unnatural amino acid, and ten synthetic peptides using exopeptidases .

- Results or Outcomes : The validation accuracy of this method reaches 99.1%, with 30.9% signal recovery . The system demonstrated the feasibility of ultrasensitive quantification of amino acids at the nanomolar range .

Analysis of peptides in chicken hepatic lectin

- Summary of Application : This research established the complete amino acid sequence of chicken hepatic lectin by analyzing peptides generated by chemical cleavage at methionine or tryptophan residues .

- Methods of Application : The researchers used chemical cleavage at methionine or tryptophan residues to generate peptides . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain .

- Results or Outcomes : The complete amino acid sequence of chicken hepatic lectin was established .

Branched-Chain Amino Acids and Brain Metabolism

- Summary of Application : This research provides a historical reference of branched-chain amino acid (BCAA) metabolism and provides a link between peripheral and central nervous system (CNS) metabolism of BCAAs . Leucine, isoleucine, and valine (Leu, Ile, and Val) are unlike most other essential amino acids (AA), being transaminated initially in extrahepatic tissues, and requiring interorgan or intertissue shuttling for complete catabolism .

- Methods of Application : The researchers used a variety of methods to study the metabolism of BCAAs, including the use of specific enzymes and metabolic pathways .

- Results or Outcomes : The research showed that BCAAs have a role in the CNS and are key nitrogen donors involved in interorgan and intercellular nitrogen shuttling .

Characterization of γ-glutamyl cysteine ligases

- Summary of Application : This research focuses on the characterization of γ-glutamyl cysteine ligases from Limosilactobacillus reuteri producing kokumi-active γ-glutamyl dipeptides .

- Methods of Application : The researchers extracted the gcl genes from E. coli DH5α and introduced them into the expression host E. coli BL21 star (DE3) .

- Results or Outcomes : The research resulted in the successful characterization of γ-glutamyl cysteine ligases .

Branched-Chain Amino Acids and Brain Metabolism

- Summary of Application : This research provides a historical reference of branched-chain amino acid (BCAA) metabolism and provides a link between peripheral and central nervous system (CNS) metabolism of BCAAs . Leucine, isoleucine, and valine (Leu, Ile, and Val) are unlike most other essential amino acids (AA), being transaminated initially in extrahepatic tissues, and requiring interorgan or intertissue shuttling for complete catabolism .

- Methods of Application : The researchers used a variety of methods to study the metabolism of BCAAs, including the use of specific enzymes and metabolic pathways .

- Results or Outcomes : The research showed that BCAAs have a role in the CNS and are key nitrogen donors involved in interorgan and intercellular nitrogen shuttling .

Characterization of γ-glutamyl cysteine ligases

- Summary of Application : This research focuses on the characterization of γ-glutamyl cysteine ligases from Limosilactobacillus reuteri producing kokumi-active γ-glutamyl dipeptides .

- Methods of Application : The researchers extracted the gcl genes from E. coli DH5α and introduced them into the expression host E. coli BL21 star (DE3) .

- Results or Outcomes : The research resulted in the successful characterization of γ-glutamyl cysteine ligases .

Safety And Hazards

Safety data sheets for similar peptides suggest that they should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . They are typically recommended for use as laboratory chemicals and are advised against for food, drug, pesticide, or biocidal product use .

Orientations Futures

The future directions for research on “Glu-Ile-Leu-Asp-Val” and similar peptides could involve further exploration of their roles in biological systems and their potential therapeutic applications. For instance, amino acid-rich antimicrobial peptides have been identified as promising future antibiotics .

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKCCODFKUZEMT-KZVLABISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glu-Ile-Leu-Asp-Val | |

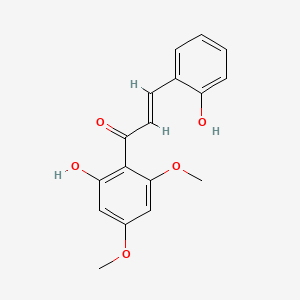

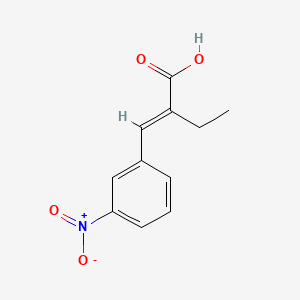

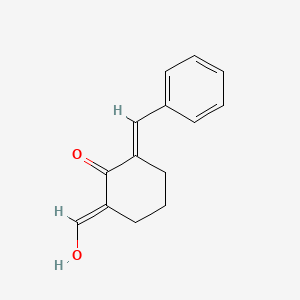

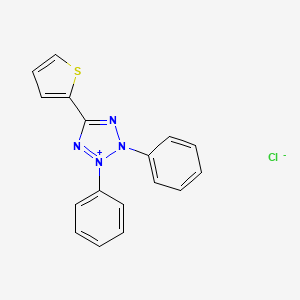

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

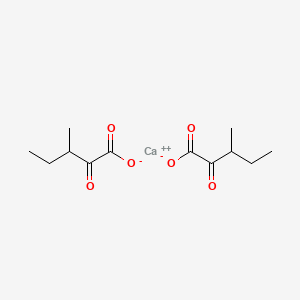

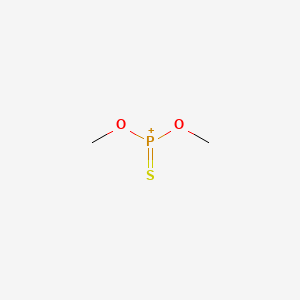

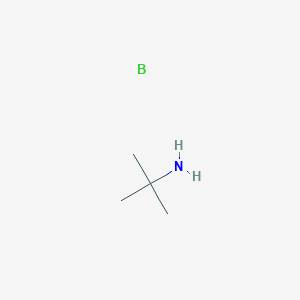

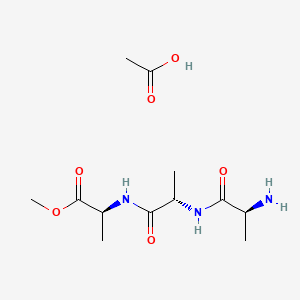

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)